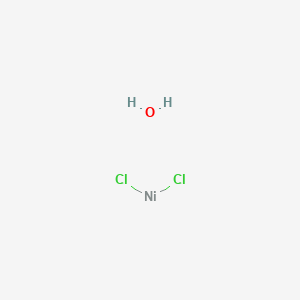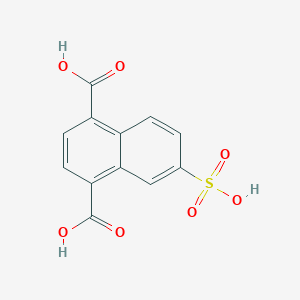
1,4-Di(1H-imidazol-1-yl)butane
Übersicht
Beschreibung
1,4-Di(1H-imidazol-1-yl)butane, also known as 1,1’-(1,4-butanediyl)bis(imidazole) or 1,4-bis(imidazol-1-yl)butane, is a compound with the molecular formula C10H14N4 . It is a white to light yellow powder to crystal .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One method involves the reaction of imidazole with 1,4-dibromobutane in benzene/water in the presence of sodium hydroxide . This method provides a mild condition, simple work up for the synthesis of 1,4-bis(imidazol-1-yl)butane and the isolation, purification of the production is also convenient .Molecular Structure Analysis
The molecular structure of this compound has been characterized in several studies . It is a solid at room temperature and should be stored under inert gas .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that imidazole compounds, in general, have a broad range of chemical and biological properties .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder to crystal . .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Network Structures
1,4-Di(1H-imidazol-1-yl)butane is prominently used in synthesizing coordination polymers and various network structures. For instance, it has been utilized in the creation of Cu(II) coordination polymers with adjustable dimensionality (Barsukova et al., 2016). Similarly, its reaction with different Cd(II) salts resulted in novel coordination polymers varying from one-dimensional to three-dimensional networks (Zhang et al., 2008).
Synthesis Processes
The compound has been synthesized under various conditions, like using phase transfer catalysis (Chang-zhen, 2011), highlighting its adaptability in different chemical environments.
Molecular Frameworks
This compound contributes to the formation of diverse molecular frameworks. For example, its combination with CuSCN produced a unique two-dimensional network (Liu et al., 2013). It's also used to form complex structures like β-octamolybdate(VI) salts (Li & Tan, 2008).
Catalytic Applications
The compound exhibits catalytic properties in various chemical reactions. For instance, its derivative, 4-Imidazol-1-yl-butane-1-sulfonic acid, showed dual solvent-catalytic efficiency in the synthesis of xanthenes (Khaligh et al., 2019).
Inorganic-Organic Hybrid Complexes
This compound is instrumental in the formation of inorganic-organic hybrid complexes. These complexes have been studied for their structural and thermal stability, as well as for their potential in various applications (Jin, Chen, & Qiu, 2008).
Anticorrosion Properties
Studies have also explored its derivatives for anticorrosion properties, particularly in protecting mild steel in acidic environments (Chaouiki et al., 2020).
Imaging Agents in Medical Research
Derivatives of this compound, such as bisphosphonates, have been developed and labeled for use in medical imaging, specifically bone imaging (Qiu et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been used in the synthesis of various zn(ii) coordination polymers , indicating its potential role in metal coordination chemistry.
Mode of Action
It’s known to be a flexible ligand that can coordinate with metal ions to form various coordination polymers . The exact interaction with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
Its role in the formation of zn(ii) coordination polymers suggests it may influence pathways related to metal ion homeostasis .
Result of Action
Some metal-organic frameworks (mofs) formed with this compound have shown potential as fluorescent materials for sensing fe (iii) ions and different ketone molecules .
Action Environment
The action, efficacy, and stability of 1,4-Di(1H-imidazol-1-yl)butane can be influenced by various environmental factors. For instance, the formation of coordination polymers may be affected by factors such as pH, temperature, and the presence of other ions .
Eigenschaften
IUPAC Name |
1-(4-imidazol-1-ylbutyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295191 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69506-86-1 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,4-Di(1H-imidazol-1-yl)butane in material science?
A1: this compound, often abbreviated as 'dimb', acts as a bridging ligand in the construction of coordination polymers. Its flexible butane spacer and two terminal imidazole rings allow it to adopt various conformations, leading to diverse network topologies when coordinated with metal ions and organic linkers. [, , , , , ]
Q2: How does the choice of dicarboxylate linker influence the structure of coordination polymers containing this compound?
A2: The dicarboxylate linker's rigidity, length, and functional groups significantly influence the resulting network structure. For example, using succinic acid led to a 2D wavy 4(4)-sql network, while m-benzenediacetic acid resulted in a similar network with different dimensions due to the benzene ring's rigidity. []
Q3: Can you provide examples of different network topologies achieved using this compound?
A3: Research has demonstrated the formation of 2D wavy 4(4)-sql networks [, ], a 2D a 6(3)-hcb network with [Zn2(dimb)2] cyclic subunits [], a 3D 8-fold interpenetrating ThSi2 network [], and a 4-connected noninterpenetrating cds network [], showcasing the structural diversity achievable with this ligand.
Q4: What role does this compound play in the luminescent properties of coordination polymers?
A4: While this compound itself may not be the primary source of luminescence, its incorporation into coordination polymers, along with other ligands and metal ions, contributes to the overall framework structure. This structure influences factors like energy transfer and excited state interactions, ultimately impacting the material's luminescent properties. [, , , , ]
Q5: Are there any studies on the guest-responsive behavior of these coordination polymers?
A5: Yes, some studies demonstrated the guest-responsive luminescent properties of coordination polymers containing this compound. This response suggests potential applications in sensing and selective molecule detection. []
Q6: Have any biological applications been explored for coordination polymers incorporating this compound?
A6: Research indicates potential applications in biomedicine, with studies demonstrating the ability of certain Co(II)-containing coordination polymers to alleviate CVB3-induced myocarditis by inhibiting inflammatory cytokine production. [] Similarly, other transition metal coordination polymers showed potential as treatments for chronic periodontitis by reducing IL-6 and TNF-α content. [] Additionally, Cd(II)-coordination polymers have shown potential anti-lung cancer activity. []
Q7: How does the flexibility of this compound influence the dimensionality of the resulting coordination polymers?
A7: The ligand's flexibility allows it to bridge metal centers with varying distances and angles. This flexibility, combined with the chosen metal and dicarboxylate linker, dictates the final structure's dimensionality. For example, using a more rigid ligand like 1,4-bis((1H-imidazol-1-yl)methyl)benzene led to a 3D framework, highlighting the impact of ligand flexibility on dimensionality. []
Q8: What characterization techniques are commonly employed to study this compound and its coordination polymers?
A8: Common techniques include single-crystal and powder X-ray diffraction for structural determination, infrared spectroscopy for identifying functional groups, elemental analysis for composition verification, thermogravimetric analysis for thermal stability assessment, and solid-state photoluminescence studies for optical property investigation. [, , , , , ]
Q9: What is the significance of water clusters observed in some of these coordination polymers?
A9: The presence of water clusters, like the infinite T4(2)6(2) water tape and D2h cyclic water tetramer observed in some structures, suggests potential applications in areas like water adsorption and separation. These clusters highlight the ability of these frameworks to accommodate guest molecules within their pores. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



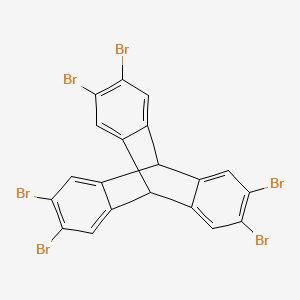
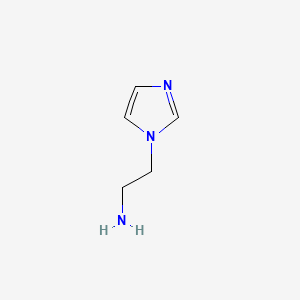
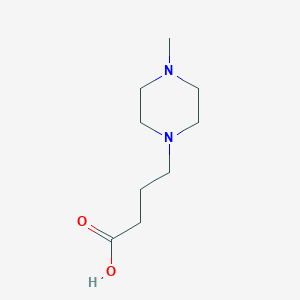
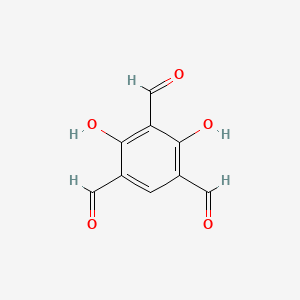
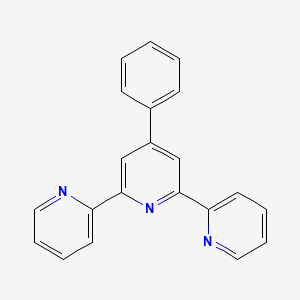
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

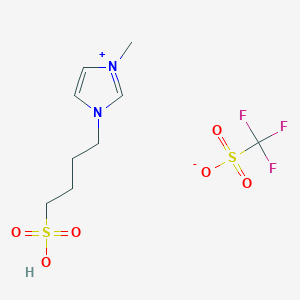
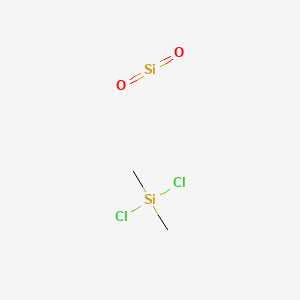
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
